molecular formula C12H15F2N B12567369 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline CAS No. 195734-31-7

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline

Katalognummer: B12567369
CAS-Nummer: 195734-31-7
Molekulargewicht: 211.25 g/mol
InChI-Schlüssel: FOYLHTMIDLIAMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline is an organic compound with the molecular formula C12H15F2N. It is characterized by the presence of a difluoromethyl group attached to a pentenyl chain, which is further connected to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aniline moiety allows for interactions with aromatic systems and enzymes, potentially affecting biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

195734-31-7

Molekularformel

C12H15F2N

Molekulargewicht

211.25 g/mol

IUPAC-Name

2-(1,1-difluoro-3-methylpent-1-en-2-yl)aniline

InChI

InChI=1S/C12H15F2N/c1-3-8(2)11(12(13)14)9-6-4-5-7-10(9)15/h4-8H,3,15H2,1-2H3

InChI-Schlüssel

FOYLHTMIDLIAMU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=C(F)F)C1=CC=CC=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.